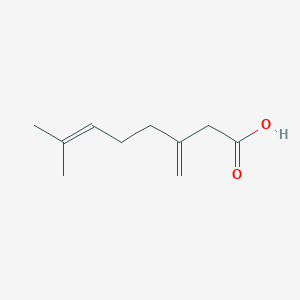

7-Methyl-3-methylideneoct-6-enoic acid

CAS No.: 55050-39-0

Cat. No.: VC19603828

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55050-39-0 |

|---|---|

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.23 g/mol |

| IUPAC Name | 7-methyl-3-methylideneoct-6-enoic acid |

| Standard InChI | InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5H,3-4,6-7H2,1-2H3,(H,11,12) |

| Standard InChI Key | GKRNNXDOZSNAQQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCCC(=C)CC(=O)O)C |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 7-methyl-3-methylideneoct-6-enoic acid, reflects its branched carbon chain and functional groups. The backbone consists of eight carbon atoms with:

-

A methylidene group () at C3, introducing α,β-unsaturation.

-

A methyl substituent at C7.

-

A carboxylic acid group () at C1.

The SMILES notation succinctly captures this arrangement .

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 168.23 g/mol | |

| Exact Mass | 168.115 Da | |

| LogP (Partition Coefficient) | 2.76 | |

| PSA (Polar Surface Area) | 37.3 Ų |

Spectroscopic Identification

-

NMR: The methylidene proton (C3) resonates as a singlet near δ 4.7–5.0 ppm, while the C6–C7 double bond protons appear as a multiplet at δ 5.3–5.5 ppm.

-

IR: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 1640–1660 cm⁻¹ (C=C stretch) .

-

Mass Spectrometry: Fragmentation patterns from electron ionization (EI-MS) show a base peak at m/z 123 corresponding to the loss of and a methyl group .

Synthesis and Reaction Pathways

Photolysis of Methyl Geranate

Irradiation of methyl geranate (3,7-dimethylocta-2,6-dienoate) at 254 nm in ether yields 7-methyl-3-methylideneoct-6-enoic acid via deconjugation and isomerization. Base-catalyzed conditions (e.g., aqueous NaOH) enhance selectivity by stabilizing intermediates .

Grignard Reaction

A patent (US9481619B2) discloses a method using 7-methyl-3-methylene-7-octenyl magnesium halide, reacting with to form the carboxylic acid .

Oxidation of Allylic Alcohols

Oxidation of 7-methyl-3-methylene-6-octen-1-ol (CAS: 13066-51-8) with Jones reagent () provides moderate yields (40–60%) .

Reaction Mechanisms

The compound participates in Michael additions and Diels-Alder reactions due to its α,β-unsaturated system. For example:

-

Nucleophilic Attack: The methylidene group acts as an electrophile, enabling conjugate additions with amines or thiols.

-

Cycloadditions: Reacts with dienes (e.g., 1,3-butadiene) to form six-membered rings, useful in terpene synthesis .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, releasing and forming polyunsaturated hydrocarbons.

-

Hydrolytic Sensitivity: The ester derivative (methyl 7-methyl-3-methylideneoct-6-enoate) undergoes rapid saponification in basic conditions .

Table 2: Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Flash Point | >150°C (estimated) |

Solubility and Partitioning

-

Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water (<0.1 g/L at 25°C) .

-

LogP: 2.76 indicates moderate lipophilicity, suitable for lipid-based formulations .

Industrial and Research Applications

Fragrance and Flavor Industry

As a terpenoid derivative, it contributes to citrus and floral notes in perfumes. Related compounds like myrcene (CAS: 123-35-3) are key aroma components in black tea .

Pharmaceutical Intermediates

Used in synthesizing isogeranic acid derivatives, which exhibit anti-inflammatory and antimicrobial activity .

Polymer Chemistry

The methylidene group enables radical polymerization, forming cross-linked polymers for adhesives and coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume